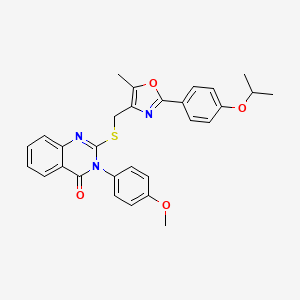

![molecular formula C23H23N3O4 B2403705 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938036-90-9](/img/structure/B2403705.png)

1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound within the pyrimidine family

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions:

Formation of Intermediate Compounds: : The initial steps often include forming intermediate compounds that contribute to the furan and pyrimidine rings' structure.

Ring Closure Reactions: : Subsequent reactions involve ring closure to integrate the furan and pyrimidine rings.

Substitution Reactions: : Introduction of phenylamino and propoxyphenyl groups via nucleophilic substitution reactions.

Industrial Production Methods: In industrial settings, this compound's production might involve optimized reaction conditions, like elevated temperatures, controlled pH environments, and the use of catalysts to increase yield and efficiency.

Types of Reactions

Oxidation: : Can undergo oxidation reactions, which might modify the furan ring, leading to variations in its chemical properties.

Reduction: : Reduction reactions can alter the pyrimidine ring, impacting its interaction with other chemical entities.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.

Solvents: : Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to stabilize intermediates during reactions.

Major Products Formed

Hydroxylated Derivatives: : Oxidation can yield hydroxylated derivatives with modified properties.

Dehalogenated Products: : Reduction may result in dehalogenated compounds, impacting the overall molecular activity.

Substituted Analogues: : Substitution reactions can generate a variety of analogues, each with unique characteristics based on the introduced groups.

Aplicaciones Científicas De Investigación

1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione finds applications in several scientific domains:

Chemistry

Catalysis Research: : Acts as a catalyst or ligand in various chemical transformations, improving reaction rates and selectivity.

Biology

Enzyme Inhibition Studies: : Used to study the inhibition of specific enzymes, offering insights into biochemical pathways.

Medicine

Drug Development: : Potential precursor or active component in pharmaceuticals targeting specific cellular pathways or diseases.

Industry

Material Science: : Incorporated in the development of new materials with desirable physical and chemical properties.

Mecanismo De Acción

This compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The furan and pyrimidine rings interact with active sites, altering the conformation and activity of the target molecules. These interactions can modulate various biochemical pathways, resulting in therapeutic or functional outcomes.

Similar Compounds

1,3-Dimethyl-5-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-(Phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine

Uniqueness: Compared to similar compounds, 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to the combined presence of dimethyl, phenylamino, and propoxyphenyl groups. This unique configuration imparts specific chemical properties and biological activities not found in its analogues, making it a valuable subject of study.

There you go—a deep dive into the world of this compound. Fascinating stuff, isn't it? What's your next query?

Propiedades

IUPAC Name |

6-anilino-1,3-dimethyl-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-4-13-29-17-12-8-9-15(14-17)18-19-21(27)25(2)23(28)26(3)22(19)30-20(18)24-16-10-6-5-7-11-16/h5-12,14,24H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABLGAAHRJSLOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)

![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)

![2-[1-hydroxy-1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B2403636.png)

amine dihydrochloride](/img/new.no-structure.jpg)